2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a sulfanyl group, and an acetohydrazide moiety
Preparation Methods
The synthesis of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the thiadiazole intermediate with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Condensation with Acetohydrazide: The final step involves the condensation of the sulfanyl-thiadiazole intermediate with acetohydrazide under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Chemical Reactions Analysis
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone moiety to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides to form various substituted derivatives.
Scientific Research Applications
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Material Science: The compound’s unique electronic properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, resulting in its observed biological effects.
Comparison with Similar Compounds
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide can be compared with other similar compounds such as:
3-(4-Bromophenyl)-2-[(4-methylbenzyl)sulfanyl]-4(3H)-quinazolinone:
2-[(4-Methylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole: Similar in having a sulfanyl group and a heterocyclic ring, but with different electronic properties and reactivity.
Properties
Molecular Formula |
C22H22N4OS3 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C22H22N4OS3/c1-16-8-10-19(11-9-16)14-28-21-25-26-22(30-21)29-15-20(27)24-23-13-17(2)12-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3,(H,24,27)/b17-12+,23-13+ |
InChI Key |
GZTGKTYLMBIQSR-WJCXXMICSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C(=C/C3=CC=CC=C3)/C |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC(=CC3=CC=CC=C3)C |
Origin of Product |
United States |
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